![molecular formula C9H14F6N2O4 B2503512 (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) CAS No. 2007919-50-6](/img/structure/B2503512.png)
(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)” is a chemical compound with the molecular formula C9H14F6N2O4 . It is also known by its IUPAC name, (S)- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate) . The compound is a white solid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The molecular structure of “(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)” is represented by the InChI code: 1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;23-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2(H,6,7)/t5-;;/m0…/s1 . The molecular weight of the compound is 328.21 .Physical And Chemical Properties Analysis
“(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)” is a white solid . It has a molecular weight of 328.21 . The compound is stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Anticancer Agents Development
Research has led to the synthesis of novel compounds with potential anticancer properties. For example, a study by Holla et al. (2002) described the preparation of bis-phenoxyacetic acids and their subsequent transformation into bis-aminomercaptotriazoles and bis-triazolothiadiazoles. These compounds exhibited promising anticancer activity against a range of cancer cell lines, including lung, colon, and leukemia, highlighting their potential as anticancer agents Holla et al., 2002.
Antimicrobial Activity
Compounds derived from bis(trifluoroacetic acid) substrates have shown significant antimicrobial and antifungal activities. Kopel et al. (2015) synthesized and characterized bis(benzimidazole) and trithiocyanurate complexes, which demonstrated potent antimicrobial properties against bacterial and yeast strains, offering potential applications in treating infections Kopel et al., 2015.
Chemotherapeutic Applications
Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting Thioredoxin (TrxR) were investigated for their antitumor activity, especially against small-cell lung carcinoma (SCLC). These studies, such as the one conducted by Pellei et al. (2023), indicate the potential of these complexes in chemotherapeutic applications, offering a promising approach to SCLC management Pellei et al., 2023.
Synthesis of Novel Compounds
The research also focuses on the synthesis of novel organic compounds with potential applications in various fields. For instance, the study by Burger et al. (2002) detailed unexpected reactions of 2,2-bis-(trifluoromethyl)-1,3-oxazolidin-5-ones, leading to the creation of new compounds through reactions with hexafluoroacetone. These findings contribute to the broader knowledge of organic synthesis and the development of new materials Burger et al., 2002.
MRI Contrast Agents
The synthesis of GdDO3A-type bismacrocyclic complexes conjugated to Ca(2+) chelating moieties explored their use as "smart" MRI contrast agents. Studies like the one by Mishra et al. (2008) aimed to enhance MRI contrast sensitivity toward physiological calcium concentrations, indicating advancements in medical imaging technologies Mishra et al., 2008.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Propriétés
IUPAC Name |
(1-methylazetidin-2-yl)methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUSHWUINTLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.